molecular formula C25H32N2O10 B584251 Formoterol beta-D-glucuronide CAS No. 615551-59-2

Formoterol beta-D-glucuronide

Cat. No.: B584251
CAS No.: 615551-59-2
M. Wt: 520.5 g/mol
InChI Key: CHNNYXWDVZXHPK-WUTHJAFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formoterol beta-D-glucuronide is a metabolite of formoterol, a long-acting beta2-adrenergic receptor agonist. Formoterol is commonly used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.

Scientific Research Applications

Formoterol beta-D-glucuronide has several applications in scientific research:

    Pharmacokinetics: Used to study the metabolism and excretion of formoterol in biological systems.

    Toxicology: Assessed for its role in detoxification and elimination of formoterol.

    Biomarker Development: Utilized as a biomarker for monitoring formoterol usage and compliance in clinical settings.

    Drug Interaction Studies: Investigated for potential interactions with other drugs that may affect glucuronidation pathways.

Mechanism of Action

Formoterol works locally in the lungs as a bronchodilator, relaxing smooth muscle and opening up the airways .

Safety and Hazards

Formoterol can cause damage to organs if swallowed or inhaled. It can also cause damage to organs through prolonged or repeated exposure .

Future Directions

Formoterol is effective both as monotherapy and in combination with other hypoglycemics and insulin . It continues to be a subject of research for its effects and potential uses .

Biochemical Analysis

Biochemical Properties

Formoterol beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound’s role in biochemical reactions is primarily linked to its interaction with the beta 2-adrenergic receptors .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. On a molecular level, activation of beta receptors by agonists like Formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .

Temporal Effects in Laboratory Settings

It is known that Formoterol, from which this compound is derived, has a rapid onset of action (2-3 minutes) combined with a long duration of action (12 hours) .

Dosage Effects in Animal Models

Studies on Formoterol have shown that it increases energy expenditure and fat utilization without inducing tachycardia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that Formoterol, from which this compound is derived, is an inhaled drug, suggesting that it may be distributed via the circulatory system to its site of action .

Subcellular Localization

Given that Formoterol acts on bronchial smooth muscle cells , it is likely that this compound may also be localized to these cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formoterol beta-D-glucuronide typically involves the glucuronidation of formoterol. This process can be achieved using various glucuronidation agents, such as uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the reaction proceeding at moderate temperatures to ensure enzyme stability and activity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These systems can be optimized for high yield and purity of the glucuronide product through controlled fermentation processes and downstream purification techniques.

Chemical Reactions Analysis

Types of Reactions: Formoterol beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, formoterol. This reaction can occur under acidic or enzymatic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

    Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound formoterol can undergo oxidation and reduction reactions under specific conditions.

Major Products Formed:

    Hydrolysis: Formoterol and glucuronic acid.

    Oxidation: Oxidized derivatives of formoterol.

    Reduction: Reduced derivatives of formoterol.

Comparison with Similar Compounds

    Salbutamol beta-D-glucuronide: A metabolite of salbutamol, another beta2-adrenergic receptor agonist.

    Terbutaline beta-D-glucuronide: A metabolite of terbutaline, also a beta2-adrenergic receptor agonist.

Comparison: Formoterol beta-D-glucuronide is unique in its longer duration of action compared to salbutamol and terbutaline glucuronides. This is attributed to the parent compound formoterol’s high affinity and selectivity for beta2-adrenergic receptors, as well as its ability to be retained in airway smooth muscle for extended periods. Additionally, formoterol has a rapid onset of action, making it effective for both acute relief and long-term management of asthma and COPD.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNNYXWDVZXHPK-WUTHJAFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747808
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615551-59-2
Record name Formoterol beta-D-glucuronide, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formoterol beta-D-glucuronide
Reactant of Route 2
Reactant of Route 2
Formoterol beta-D-glucuronide
Reactant of Route 3
Formoterol beta-D-glucuronide
Reactant of Route 4
Formoterol beta-D-glucuronide
Reactant of Route 5
Formoterol beta-D-glucuronide
Reactant of Route 6
Formoterol beta-D-glucuronide
Customer
Q & A

Q1: How does the stereochemistry of formoterol affect its metabolism and excretion?

A: Formoterol, a beta2-adrenoceptor agonist, exists as two enantiomers: the active (R;R)-formoterol and the inactive (S;S)-formoterol. The provided research paper [] demonstrates that glucuronidation, a major metabolic pathway for formoterol in humans, exhibits stereoselectivity. Specifically, the study found that (S;S)-formoterol undergoes glucuronidation more rapidly in human liver microsomes compared to (R;R)-formoterol.

Q2: What are the implications of stereoselective metabolism of formoterol in clinical settings?

A: While the study [] doesn't directly address clinical outcomes, the finding that the active (R;R)-formoterol enantiomer is preferentially excreted unchanged suggests a potential for longer duration of action compared to the (S;S)-enantiomer. Further research is needed to determine if this difference in excretion translates to clinically relevant differences in efficacy or side effect profiles between the enantiomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.